2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate
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Overview
Description
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate is a complex organic compound characterized by the presence of a trifluoromethyl group, a bromonicotinate moiety, and an oxoethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where 5-bromonicotinic acid is reacted with 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromonicotinate moiety may act as a ligand, binding to metal ions or other biomolecules, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 5-bromonicotinate
- 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromonicotinate
- 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-chloronicotinate
Uniqueness
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate is unique due to the specific positioning of the trifluoromethyl group and the bromonicotinate moiety. This unique structure imparts distinct physicochemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O3/c17-12-5-11(6-21-8-12)15(24)25-9-14(23)22-7-10-3-1-2-4-13(10)16(18,19)20/h1-6,8H,7,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGIXHJOMXQASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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